molecular formula C17H14ClN5O2 B12373809 Jak-IN-29

Jak-IN-29

Cat. No.: B12373809
M. Wt: 355.8 g/mol
InChI Key: PYJOHIHCMNCVLZ-UHFFFAOYSA-N
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Description

Jak-IN-29 is a potent inhibitor of Janus kinases (JAK), a family of enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors. These pathways are involved in numerous cellular processes, including cell growth, differentiation, and immune responses. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases, as well as certain types of cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jak-IN-29 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity against JAK enzymes. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Jak-IN-29 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to identify more potent and selective inhibitors .

Scientific Research Applications

Jak-IN-29 has a wide range of scientific research applications, including:

Mechanism of Action

Jak-IN-29 exerts its effects by inhibiting the activity of Janus kinases, which are key components of the JAK-STAT signaling pathway. This pathway transmits signals from extracellular cytokines and growth factors to the cell nucleus, where they regulate gene expression. By inhibiting JAK enzymes, this compound disrupts this signaling cascade, leading to the suppression of pro-inflammatory cytokine production and the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Ruxolitinib: A selective inhibitor of JAK1 and JAK2, used in the treatment of myelofibrosis and polycythemia vera.

    Tofacitinib: Inhibits JAK1, JAK2, and JAK3, and is used for treating rheumatoid arthritis and psoriatic arthritis.

    Baricitinib: A JAK1 and JAK2 inhibitor, approved for the treatment of rheumatoid arthritis.

    Fedratinib: Selectively inhibits JAK2 and is used for treating myelofibrosis

Uniqueness of Jak-IN-29

This compound is unique due to its specific inhibitory profile and its potential to target multiple JAK family members with high potency. This broad-spectrum inhibition makes it a valuable tool for studying the JAK-STAT pathway and for developing new therapeutic strategies for diseases involving dysregulated JAK signaling .

Properties

Molecular Formula

C17H14ClN5O2

Molecular Weight

355.8 g/mol

IUPAC Name

4-(2-chloroanilino)-6-[(6-oxo-1H-pyridin-2-yl)amino]pyridine-3-carboxamide

InChI

InChI=1S/C17H14ClN5O2/c18-11-4-1-2-5-12(11)21-13-8-15(20-9-10(13)17(19)25)22-14-6-3-7-16(24)23-14/h1-9H,(H2,19,25)(H3,20,21,22,23,24)

InChI Key

PYJOHIHCMNCVLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC(=NC=C2C(=O)N)NC3=CC=CC(=O)N3)Cl

Origin of Product

United States

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